3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the attachment of the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Shares the benzamide core but lacks the thiazole ring.
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide: Similar structure but without the methoxy groups.
Uniqueness
3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the thiazole ring. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-4-6-15(7-5-13)22-19(25)10-16-12-29-21(23-16)24-20(26)14-8-17(27-2)11-18(9-14)28-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOINLSXCJTAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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